Electronic Structure: HOMO-LUMO Gap and Ionization Potential of λ⁵-Phosphanylidene vs. Classical λ³-Phosphaalkene (CH₂=PPh₃)
DFT-based comparison of the target λ⁵-phosphanylidene carbazole compound against the prototypical λ³-phosphaalkene CH₂=PPh₃ reveals substantial electronic divergence. The λ⁵ system exhibits a significantly larger HOMO-LUMO gap and higher ionization potential, predicting enhanced resistance to oxidative degradation and a wider electrochemical stability window .
| Evidence Dimension | HOMO-LUMO gap (eV) |
|---|---|
| Target Compound Data | 4.2 eV |
| Comparator Or Baseline | λ³-Phosphaalkene (CH₂=PPh₃): 3.6 eV |
| Quantified Difference | Δ = +0.6 eV (17% larger gap) |
| Conditions | DFT computational analysis; exact functional and basis set not specified in source |
Why This Matters
A larger HOMO-LUMO gap correlates with higher electrochemical stability and reduced unintended charge-transfer quenching in optoelectronic devices, making the λ⁵ compound preferable where wide-gap host materials or stable intermediates are required.
